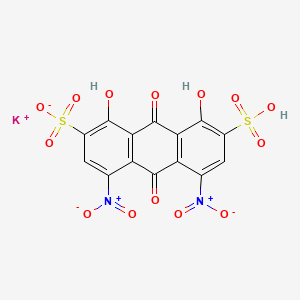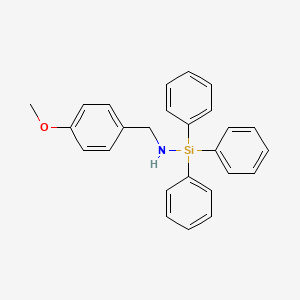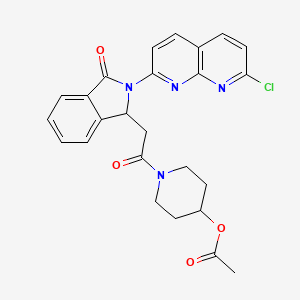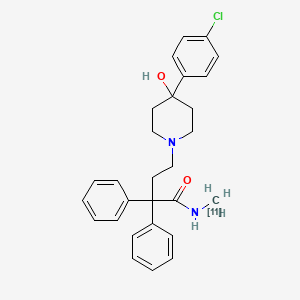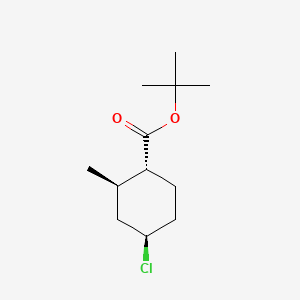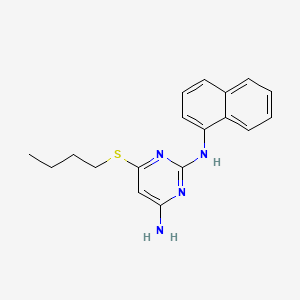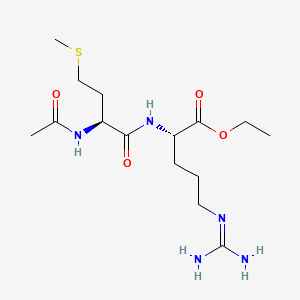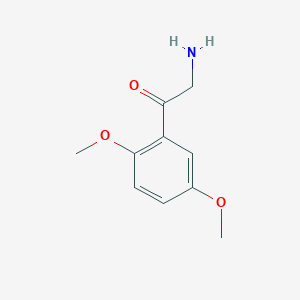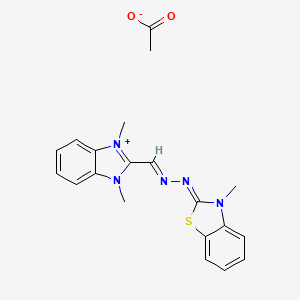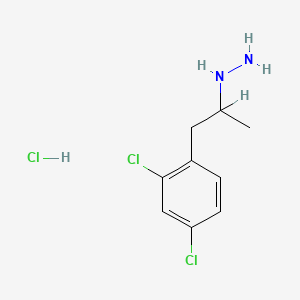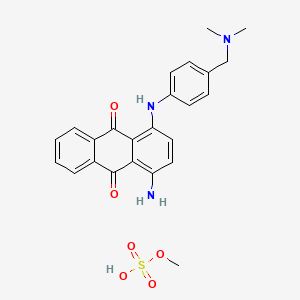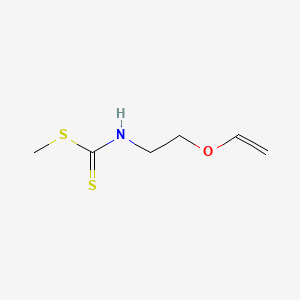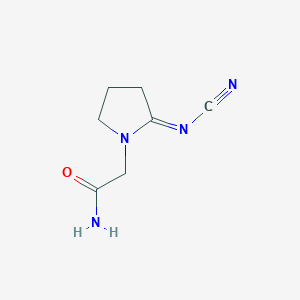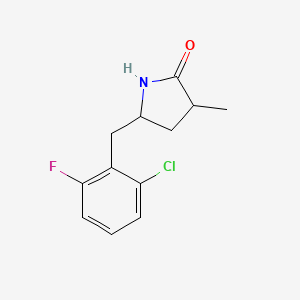
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with a chlorofluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methyl-2-pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-((2-Chloro-6-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-((2-クロロ-6-フルオロフェニル)メチル)-3-メチル-2-ピロリジノンは、科学研究においてさまざまな応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 独自の化学構造により、潜在的な医薬品として注目されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
5-((2-クロロ-6-フルオロフェニル)メチル)-3-メチル-2-ピロリジノンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
- 2-クロロ-6-フルオロフェニルボロン酸
- 3-(2-クロロ-6-フルオロフェニル)-5-メチルイソキサゾール-4-カルボン酸
独自性
5-((2-クロロ-6-フルオロフェニル)メチル)-3-メチル-2-ピロリジノンは、特定の置換パターンと、フェニル環上のクロロ基とフルオロ基の両方があるため、ユニークです。この官能基の組み合わせは、さまざまな用途に役立つ独特の化学的特性と反応性を与えます。
特性
CAS番号 |
97562-03-3 |
|---|---|
分子式 |
C12H13ClFNO |
分子量 |
241.69 g/mol |
IUPAC名 |
5-[(2-chloro-6-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H13ClFNO/c1-7-5-8(15-12(7)16)6-9-10(13)3-2-4-11(9)14/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChIキー |
RLCUWHNKCGKHPK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1=O)CC2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


